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Compound of Interest

(2-Amino-4-bromophenyl)
Compound Name:
(phenyl)methanone

Cat. No.: B149506

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the
pharmaceutical intermediate, 2-amino-4-bromobenzophenone. Due to the limited availability of
public spectral data for this specific compound, this document presents a combination of
available information and data from the closely related compound, 4-bromobenzophenone, for
comparative analysis. This guide is intended to assist researchers in the identification,
characterization, and quality control of 2-amino-4-bromobenzophenone.

Introduction

2-amino-4-bromobenzophenone, with the molecular formula C13H10BrNO, is a key intermediate
in the synthesis of various pharmaceutical compounds.[1] Its purity and structural integrity are
crucial for the successful synthesis of active pharmaceutical ingredients. Spectroscopic
techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS) are essential for the structural elucidation and characterization of this
compound.

Spectral Data

While specific experimental spectra for 2-amino-4-bromobenzophenone are not readily
available in public databases, predicted data and information from related compounds provide
valuable insights.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

1H NMR: Experimental *H NMR data for 2-amino-4-bromobenzophenone is not publicly
available.

13C NMR: PubChem indicates the availability of a 13C NMR spectrum for 2-amino-4-
bromobenzophenone, although the specific chemical shift values are not provided.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. PubChem
notes the existence of a vapor phase IR spectrum for 2-amino-4-bromobenzophenone.[2] For
reference, the key IR absorption bands for the related compound, 4-bromobenzophenone, are
presented below.

Functional Group Characteristic Absorption (cm~?)
C=0 (Ketone) ~1660

C-Br (Aryl Halide) ~1070

C-H (Aromatic) ~3000-3100

C=C (Aromatic) ~1400-1600

Note: Data is for 4-bromobenzophenone and serves as an estimation for 2-amino-4-
bromobenzophenone. The presence of the amino group in 2-amino-4-bromobenzophenone
would introduce additional N-H stretching bands around 3300-3500 cm~2.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. While experimental mass spectra for 2-amino-4-bromobenzophenone are not
available, predicted data from PubChemlLite offers expected mass-to-charge ratios for various
adducts.[3]
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Adduct Predicted m/z
[M+H]* 276.0021
[M+Na]* 297.9840
[M-H]- 273.9868
[M]* 274.9946

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for 2-amino-4-
bromobenzophenone are not specified in the available literature. However, standard
methodologies for the analysis of small organic molecules are applicable.

Synthesis of 2-amino-4-bromobenzophenone

A representative synthesis involves the reaction of 2-aminobenzonitrile with p-
bromophenylboronic acid in the presence of a nickel catalyst. The product is then purified by
column chromatography.[2]

NMR Spectroscopy

A sample of 2-amino-4-bromobenzophenone would be dissolved in a deuterated solvent (e.g.,
CDCIs or DMSO-ds) and transferred to an NMR tube. *H and 3C NMR spectra would be
acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).

Infrared (IR) Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
small amount of the solid sample can be analyzed directly using an Attenuated Total
Reflectance (ATR) accessory, or prepared as a KBr pellet.

Mass Spectrometry (MS)

For mass analysis, the sample would be introduced into a mass spectrometer, typically using
techniques like Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI) for accurate mass determination.
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Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral
characterization of 2-amino-4-bromobenzophenone.

Workflow for Synthesis and Characterization of 2-amino-4-bromobenzophenone
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Synthesis and Characterization Workflow
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This logical flow ensures the successful synthesis of the target compound, followed by rigorous
purification and comprehensive structural verification using a suite of spectroscopic techniques.
This process is fundamental in guaranteeing the quality and identity of pharmaceutical
intermediates for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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